![molecular formula C13H19NO3 B14650589 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol CAS No. 53936-85-9](/img/structure/B14650589.png)
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is an organic compound that features a phenol group substituted with a methoxy group linked to an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Methoxylation: The phenol group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the methoxylated phenol with the oxazolidine ring through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is unique due to the presence of both the oxazolidine ring and the methoxylated phenol group, which confer distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
53936-85-9 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-[(3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenol |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-13(17-9-14)8-16-12-5-3-11(15)4-6-12/h3-6,10,13,15H,7-9H2,1-2H3 |
Clave InChI |
RYHCCMWAEFAJIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(OC1)COC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
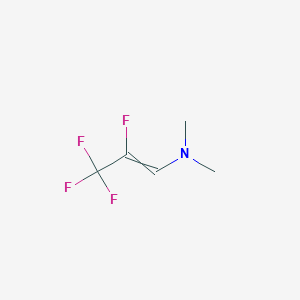
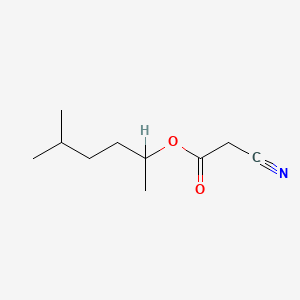

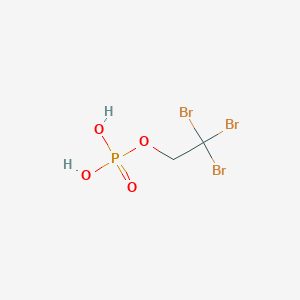

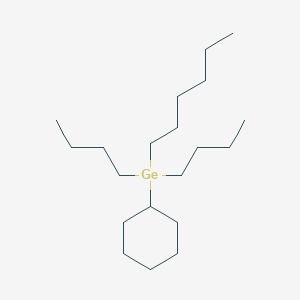

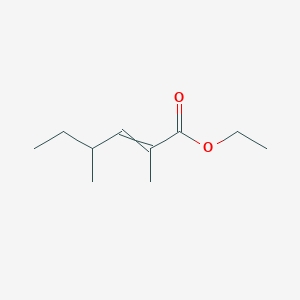
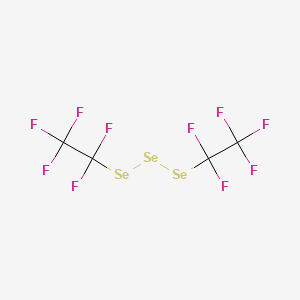
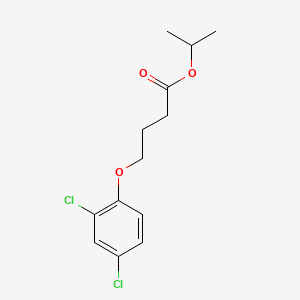
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
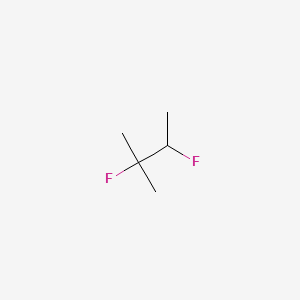
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
